Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-
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Overview
Description
Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, is a chemical compound with the molecular formula C13H8Cl2O2 It is characterized by the presence of two chlorine atoms and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired application and production scale.
Chemical Reactions Analysis
Types of Reactions
Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, involves its interaction with specific molecular targets and pathways. The hydroxyl and chlorine groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- (5-Chloro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
- (5-Chloro-2-hydroxy-4-methylphenyl)(1H-pyrazol-4-yl)methanone
- (5-Fluoro-2-hydroxyphenyl)(1H-pyrazol-4-yl)methanone
Uniqueness
Methanone, (5-chloro-2-hydroxyphenyl)(3-chlorophenyl)-, is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
61785-36-2 |
---|---|
Molecular Formula |
C13H8Cl2O2 |
Molecular Weight |
267.10 g/mol |
IUPAC Name |
(5-chloro-2-hydroxyphenyl)-(3-chlorophenyl)methanone |
InChI |
InChI=1S/C13H8Cl2O2/c14-9-3-1-2-8(6-9)13(17)11-7-10(15)4-5-12(11)16/h1-7,16H |
InChI Key |
LRVSNASUZRUMJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C(=O)C2=C(C=CC(=C2)Cl)O |
Origin of Product |
United States |
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